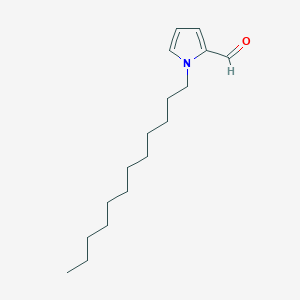
1-Dodecyl-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound’s structure consists of a pyrrole ring substituted with a dodecyl chain and an aldehyde group at the 2-position.
Méthodes De Préparation
The synthesis of 1-Dodecyl-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of dodecylamine with pyrrole-2-carboxaldehyde under acidic conditions. The reaction typically proceeds as follows:
Condensation Reaction: Dodecylamine reacts with pyrrole-2-carboxaldehyde in the presence of an acid catalyst to form this compound.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures, and the product is purified through standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Dodecyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Dodecyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound’s biological activities are studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of 1-Dodecyl-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The dodecyl chain contributes to the compound’s hydrophobicity, influencing its interactions with cell membranes and other hydrophobic environments.
Comparaison Avec Des Composés Similaires
1-Dodecyl-1H-pyrrole-2-carbaldehyde can be compared with other pyrrole derivatives, such as pyrrole-2-carboxaldehyde and 1-ethyl-1H-pyrrole-2-carboxaldehyde. These compounds share a similar pyrrole core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of the dodecyl chain in this compound makes it more hydrophobic and may enhance its interactions with lipid membranes compared to its shorter-chain analogs .
Propriétés
Numéro CAS |
359643-81-5 |
|---|---|
Formule moléculaire |
C17H29NO |
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
1-dodecylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C17H29NO/c1-2-3-4-5-6-7-8-9-10-11-14-18-15-12-13-17(18)16-19/h12-13,15-16H,2-11,14H2,1H3 |
Clé InChI |
LJGZHSPRNRSQQO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN1C=CC=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4R)-5-(1,3-benzothiazol-2-ylsulfonyl)-4-methoxypent-1-ynyl]-trimethylsilane](/img/structure/B14260976.png)
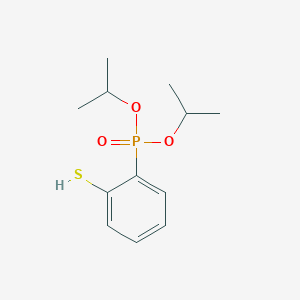
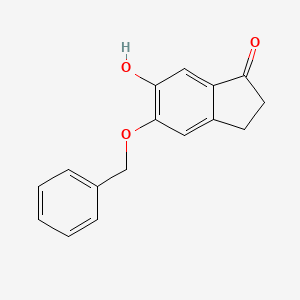
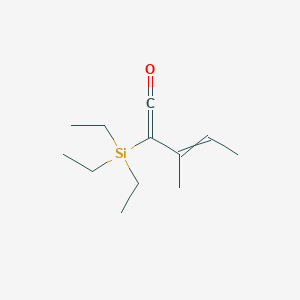
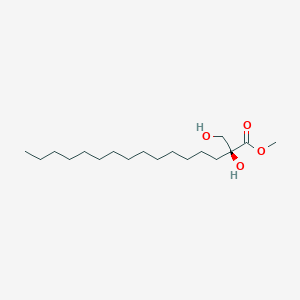
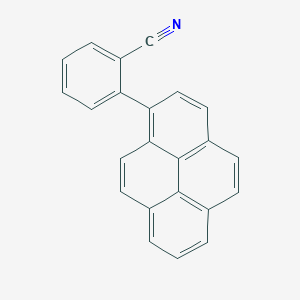
![Methanone, phenyl[(2S,3R)-3-propyloxiranyl]-](/img/structure/B14261014.png)
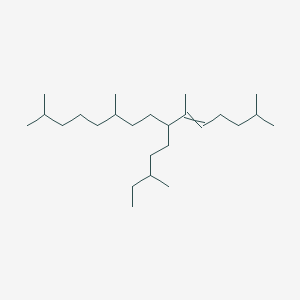
![N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine](/img/structure/B14261024.png)
![5-Chloro-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14261025.png)
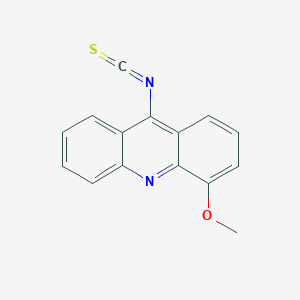
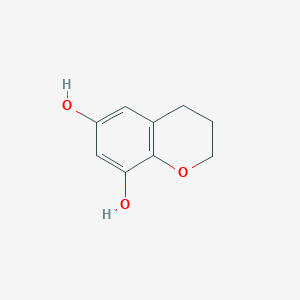
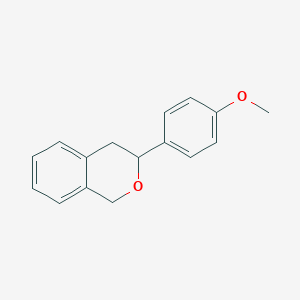
![{6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol](/img/structure/B14261052.png)
